Gorgosterol

cytotoxicity colorectal cancer marine natural products

Gorgosterol (CAS 29782-65-8) is the only sterol bearing a 22R,23R,24R-cyclopropane ring in its side chain—a structural feature absent from cholesterol (C27) or ergosterol (C28). This unique architecture directly affects membrane insertion, lipid raft formation, and cytotoxic selectivity (e.g., IC50 44.0 μM vs. Colo‑205). Generic substitution confounds comparative data. Procure high‑purity (>98%) gorgosterol to ensure reproducible membrane biophysics studies, semi‑synthetic probe development, and chemotaxonomic analyses. Ideal for labs investigating marine sterol biology or novel anticancer targets like CDK1.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 29782-65-8
Cat. No. B1215954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGorgosterol
CAS29782-65-8
Synonymsgorgosterol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C
InChIInChI=1S/C30H50O/c1-18(2)20(4)30(7)17-27(30)19(3)24-10-11-25-23-9-8-21-16-22(31)12-14-28(21,5)26(23)13-15-29(24,25)6/h8,18-20,22-27,31H,9-17H2,1-7H3
InChIKeyYRPMZHRSQIFCLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gorgosterol (CAS 29782-65-8): C30 Marine Sterol with Cyclopropane Side Chain for Comparative Sterol Research


Gorgosterol (CAS 29782-65-8) is a C30 gorgostane-type marine sterol first isolated from the gorgonian Plexaura flexuosa and zoanthid Palythoa tuberculosa, characterized by a structurally distinctive cyclopropane moiety within its side chain [1]. This cyclopropane ring, bearing the stereochemistry 22R, 23R, 24R, is a key structural feature that differentiates it from common sterols like cholesterol (C27) and ergosterol (C28) [2]. As a member of the Gorgosterols and derivatives class (LIPID MAPS ST0106), it is predominantly found in marine invertebrates, particularly soft corals and gorgonians, where it may function in membrane architecture or as a biochemical marker [3].

Why Generic Substitution Fails for Gorgosterol: Structural and Functional Distinctions from Cholesterol and Ergosterol


Gorgosterol cannot be generically substituted with more common sterols such as cholesterol or ergosterol in experimental systems due to fundamental structural differences that translate into distinct biophysical and biological properties. Gorgosterol is a C30 sterol containing a unique cyclopropane ring in its side chain [1], whereas cholesterol is a C27 sterol with an unbranched alkyl side chain, and ergosterol is a C28 sterol with conjugated double bonds in the B-ring [2]. These structural variations are predicted to affect membrane insertion, lipid raft formation, and protein interactions, and they also underpin differential biological activities, as evidenced by varying cytotoxic and anti-inflammatory potencies across cell lines [3]. Consequently, experimental designs aiming to probe marine sterol biology, develop gorgosterol-derived probes, or investigate structure-activity relationships require the authentic compound; generic substitution would confound data interpretation and invalidate comparative analyses.

Quantitative Differentiation Evidence for Gorgosterol (29782-65-8): Comparative Cytotoxicity and Structural Metrics


Gorgosterol Exhibits Concentration-Dependent Cytotoxicity Against Colorectal Cancer Cells with a Defined IC50 Value

Gorgosterol (7) inhibited the proliferation of colorectal cancer (Colo-205) cells in a concentration-dependent manner, achieving an IC50 of 44.0 μM. This activity was comparable to that of the co-isolated cembranoid sarcacutumolid A (1), which exhibited an IC50 of 35.5 μM in the same assay [1]. This dataset provides a quantitative benchmark for gorgosterol's cytotoxic potential in a well-defined cancer cell line, enabling direct comparison with other marine sterols or synthetic analogs evaluated under similar conditions.

cytotoxicity colorectal cancer marine natural products

Gorgosterol Ranks as Second Most Potent Cytotoxic Agent in a Multi-Cell-Line Panel from Sinularia levi

In a study evaluating cytotoxic potential of isolated metabolites from the soft coral Sinularia levi, gorgosterol (compound 23) was identified as the second most potent compound across a panel of three human cancer cell lines. Its activity followed compound 25, the most potent in the series, which exhibited IC50 values of 2.13, 3.54, and 5.67 μg/mL against HepG-2, MCF-7, and Caco-2 cells, respectively [1]. While precise IC50 values for gorgosterol were not reported in the accessible abstract, the explicit ranking provides a valuable comparative performance metric, confirming its significant cytotoxic potential relative to other structurally diverse marine metabolites evaluated in parallel.

cytotoxicity breast cancer hepatocellular carcinoma

Gorgosterol Lacks Detectable Anti-Leishmanial Activity, Differentiating It from Other Marine Metabolites with Dual Cytotoxic and Antiparasitic Effects

In a study of diterpenes and sterols from the Red Sea soft coral Sarcophyton trocheliophorum, gorgosterol was among several isolates (1–5) that showed no detectable anti-leishmanial activity (IC50 >100 μg/mL) when tested against Leishmania parasites [1]. In contrast, compounds 3 and 5 demonstrated noticeable cytotoxicity against A549 (IC50 17.4 ± 1.9 μg/mL) and HepG2 (IC50 17.7 ± 1.5 μg/mL) cell lines [1]. This differential activity profile—cytotoxic toward certain cancer cells but inactive against a kinetoplastid parasite—suggests a degree of biological selectivity that may be valuable for applications where antiparasitic activity is undesirable or where targeted anticancer mechanisms are sought.

anti-leishmanial cytotoxicity selectivity profiling

Physicochemical and Structural Metrics for Gorgosterol Versus Cholesterol and Ergosterol

Gorgosterol possesses distinct physicochemical and structural parameters compared to the canonical sterols cholesterol and ergosterol, as documented in authoritative databases. Gorgosterol has a molecular weight of 426.72 g/mol (C30H50O) and a predicted XLogP of 8.90 [1][2]. In contrast, cholesterol (C27H46O) has a molecular weight of 386.65 g/mol and an XLogP of ~8.7, while ergosterol (C28H44O) has a molecular weight of 396.65 g/mol and an XLogP of ~8.0 [3]. The larger molecular size and increased lipophilicity of gorgosterol are attributable to its extended cyclopropane-containing side chain. These differences directly impact membrane partitioning behavior, solubility profiles, and potential off-target interactions, making gorgosterol a distinctly behaving entity in any biological or biophysical assay.

physicochemical properties structural biology molecular modeling

Gorgosterol Derivatives Exhibit Variable Cytotoxic Potency, Suggesting a Modifiable Scaffold for Structure-Activity Relationship Studies

The gorgostane scaffold, of which gorgosterol is the parent compound, exhibits variable cytotoxic potency depending on specific oxygenation patterns. For instance, 9-hydroxygorgosterol (compound 1) and 9,11α,14-trihydroxygorgosterol (compound 2) isolated from the gorgonian Plexaurella grisea demonstrated IC50 values of 33.2 µM and 25.1 µM, respectively, against a selected cancer cell line, while the positive control 5-fluorouracil had an IC50 of 18.7 µM [1]. This indicates that hydroxylation at specific positions can modulate activity, positioning gorgosterol not only as a biologically active compound in its own right but also as a starting point for the synthesis of derivatives with potentially enhanced or altered activity profiles. Procurement of the parent compound is therefore essential for initiating such structure-activity relationship (SAR) investigations.

structure-activity relationship gorgostane derivatives cancer

Key Research Application Scenarios for Gorgosterol (29782-65-8) Based on Comparative Evidence


Comparative Membrane Biophysics: Probing the Impact of a Cyclopropane Side Chain on Lipid Bilayer Properties

The unique cyclopropane ring in gorgosterol's side chain, combined with its higher molecular weight (426.72 g/mol) and lipophilicity (XLogP 8.90) compared to cholesterol and ergosterol [1], makes it an ideal candidate for comparative membrane biophysics studies. Researchers can use purified gorgosterol in model membrane systems (e.g., giant unilamellar vesicles, supported lipid bilayers) to quantify how the cyclopropane moiety and extended alkyl chain affect membrane order, phase behavior, and domain formation, directly addressing questions about the evolutionary adaptation of marine organism membranes.

Marine Sterol Chemical Probe Development and Structure-Activity Relationship Studies

The moderate cytotoxic activity of gorgosterol (IC50 44.0 μM against Colo-205 cells [1]) and the demonstrated potency variation among its hydroxylated derivatives (e.g., 9,11α,14-trihydroxygorgosterol with IC50 25.1 μM [2]) establish the gorgostane scaffold as a tractable starting point for chemical probe development. Procurement of high-purity gorgosterol enables semi-synthetic derivatization and subsequent evaluation in cancer cell line panels to map the structural determinants of cytotoxicity and selectivity, potentially yielding tool compounds for investigating novel anticancer targets such as CDK1.

Biomarker and Chemotaxonomic Studies in Marine Chemical Ecology

Gorgosterol is a chemotaxonomic marker for certain octocorals and is biosynthesized by symbiotic dinoflagellates [1]. Its presence and abundance can be used to track symbiotic relationships, assess coral health, or monitor environmental impacts. Quantitative analysis of gorgosterol in marine extracts, using authenticated standards for LC-MS or GC-MS, allows for precise comparative studies across species, geographic locations, or environmental conditions, leveraging its distinct retention time and mass spectral signature due to the unique C30 cyclopropane-containing structure.

Selectivity Profiling Against Parasitic and Mammalian Cells

The observed lack of anti-leishmanial activity (IC50 >100 μg/mL) for gorgosterol, despite its cytotoxic activity in certain mammalian cancer cell lines [1], presents an opportunity for targeted selectivity profiling. Researchers can employ gorgosterol in expanded panels of parasitic, fungal, and mammalian cells to delineate its spectrum of activity and identify potential therapeutic windows. This application scenario is particularly relevant for groups interested in developing selective anticancer agents that spare antiparasitic targets or in understanding the molecular basis of differential susceptibility among eukaryotic cells.

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